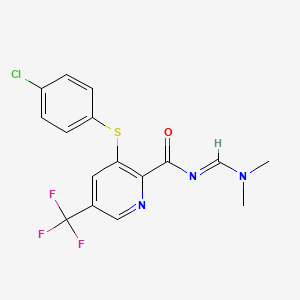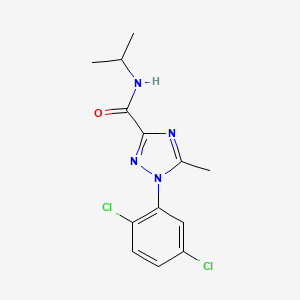
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Improvement : Gao Xue-yan (2011) discussed the synthesis of 4-Chlorophenyl cyclopropyl ketone, highlighting its role as an intermediate in the production of flucycloxuron, an insecticide. They achieved a yield of 70.6% and characterized the structure using NMR and IR techniques (Gao Xue-yan, 2011).
- Structural Characterization : Shahana and Yardily (2020) synthesized and characterized novel compounds including (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone. They used various spectroscopic methods and conducted density functional theory calculations for structural optimization (Shahana & Yardily, 2020).
Biological Activities
- Anti-mycobacterial Agents : Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones, which displayed significant anti-tubercular activities against Mycobacterium tuberculosis, including multidrug-resistant strains. They noted minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL (Dwivedi et al., 2005).
- Antimicrobial and Antioxidant Activities : Thirunarayanan (2016) synthesized methanone derivatives and evaluated their antimicrobial and antioxidant activities against various bacterial and fungal species. They used DPPH radical scavenging methods to determine the antioxidant potential of these compounds (G. Thirunarayanan, 2016).
Chemical Properties and Reactions
- Reactivity Studies : Pouzet et al. (1998) synthesized (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and studied its reactivity towards sulfur- and oxygen-containing nucleophiles. Their work provides insights into the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)-(2-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESAUKNQPZECGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine](/img/structure/B3035688.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile](/img/structure/B3035689.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide](/img/structure/B3035690.png)
![3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B3035691.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B3035694.png)
![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B3035700.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035702.png)
![4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzenesulfonamide](/img/structure/B3035703.png)
![(4-chlorophenyl) N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]carbamate](/img/structure/B3035704.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide](/img/structure/B3035706.png)

![5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole](/img/structure/B3035710.png)